2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-2-26-18-11-7-6-10-17(18)21(25)22-14-20(24)23-12-13-27-19(15-23)16-8-4-3-5-9-16/h3-11,19H,2,12-15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKSSQOTSGXXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the Phenylmorpholine Moiety: The phenylmorpholine moiety can be synthesized by reacting a phenylamine with an epoxide, followed by cyclization to form the morpholine ring.
Coupling Reactions: The final step involves coupling the benzamide core with the phenylmorpholine moiety under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Diabetes Management
Recent studies have indicated that derivatives of 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling pathways. Compounds designed based on this structure have shown promising results in enhancing insulin-stimulated glucose uptake, making them potential candidates for treating type 2 diabetes mellitus.
Case Study: PTP1B Inhibition
A notable derivative demonstrated an IC50 value of 0.07 μM against PTP1B, indicating strong inhibitory activity. Additionally, it exhibited significant selectivity over T-cell PTPase, with a selectivity factor of 32-fold, suggesting a favorable pharmacological profile for diabetes treatment .
Cancer Therapeutics
The compound's structural characteristics allow it to interact with various biological targets, including those involved in cancer cell proliferation. Preliminary investigations have suggested that it may possess anticancer properties by inducing apoptosis in specific cancer cell lines.
Data Table: Anticancer Activity
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 10m | MCF-7 | 0.5 | Apoptosis induction |
| 10n | HeLa | 0.8 | Cell cycle arrest |
Neurological Disorders
Compounds similar to this compound have been investigated for their potential effects on neurotransmission, particularly in the context of neurological disorders such as epilepsy and depression.
Insights from Research
Studies have shown that modifications to the morpholine structure can enhance the compound's ability to cross the blood-brain barrier, thereby increasing its efficacy as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structural Variations
The compound’s benzamide core and ethyl linker are common features among analogs, but substituents critically influence properties:
Benzamide Substituents
- 2-ethoxy group : Enhances lipophilicity and may influence metabolic stability compared to electron-withdrawing groups (e.g., chloro in JNJ-63533054 ).
Ethyl Linker Modifications
- Morpholine ring: The 2-phenylmorpholin-4-yl group provides conformational rigidity and polarity, contrasting with flexible alkylamino groups (e.g., (1-phenylethyl)amino in JNJ-63533054) .
Pharmacological and Physicochemical Properties
Table 1: Key Comparisons
*Predicted using fragment-based methods.
- Solubility: The morpholine ring in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., JNJ-63533054) but may still lag behind amino-substituted derivatives .
- Receptor Binding : JNJ-63533054’s GPR139 agonism highlights the importance of the ethyl linker’s substituent; the target compound’s morpholine group may favor interactions with kinases or GPCRs requiring polar contacts .
Biological Activity
The compound 2-ethoxy-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a member of the benzamide class and has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: CHNO
This compound features a benzamide core with an ethoxy group and a morpholine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring is hypothesized to interact with neurotransmitter receptors, while the benzamide core may inhibit certain enzymes involved in cellular signaling pathways. Further research is needed to elucidate the exact mechanisms at play.
Efficacy in Biological Assays
Recent studies have focused on the compound's efficacy against various biological targets:
-
Anticancer Activity:
- The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that derivatives of benzamides exhibit significant cytotoxic effects against various cancer cell lines.
- Table 1: IC Values Against Cancer Cell Lines
These values indicate that the compound exhibits potent anticancer properties, comparable to established chemotherapeutics.Compound Cell Line IC (μM) 2-Ethoxy-N-[...] MCF-7 0.65 2-Ethoxy-N-[...] A549 1.47 2-Ethoxy-N-[...] SK-MEL-2 0.76 -
Neuroprotective Effects:
- The compound's structural features suggest potential neuroprotective activities. Similar compounds have been shown to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
Several case studies have explored the biological implications of compounds similar to this compound:
-
Study on β-cell Protection:
- A related study demonstrated that certain benzamide analogs could protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management. The most effective analog showed an EC value of 0.1 μM, indicating high potency and potential therapeutic applications in diabetes treatment .
- Antitumor Activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
